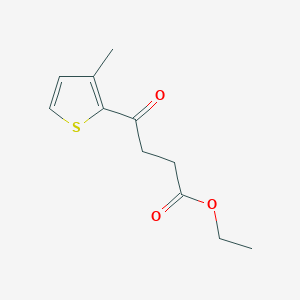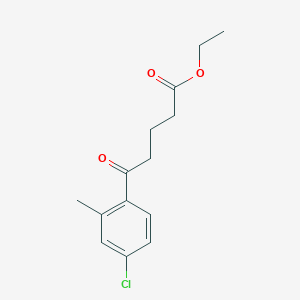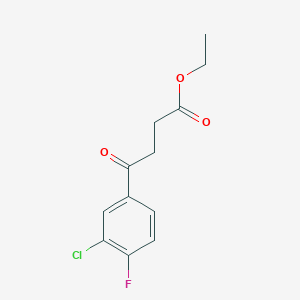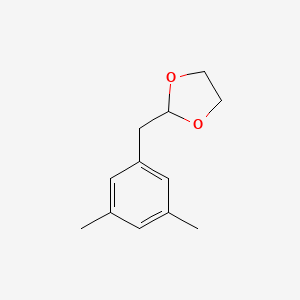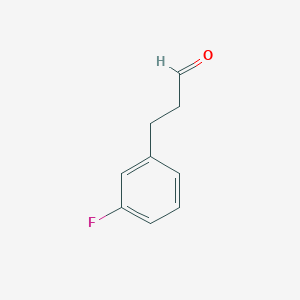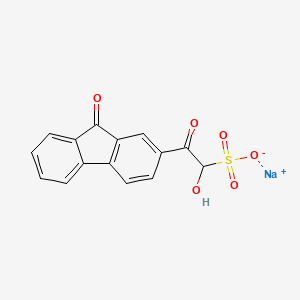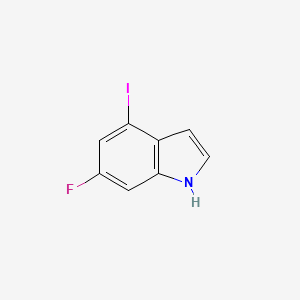
6-Fluoro-4-iodo-1H-indole
Übersicht
Beschreibung
6-Fluoro-4-iodo-1H-indole is an indole derivative . Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology .
Synthesis Analysis
The synthesis of 6-Fluoro-4-iodo-1H-indole has been reported in various studies . For instance, one study reported the fully automated radiosynthesis of 6- [ 18 F]fluoro-3- (pyridine-3-yl)-1H-indole [ 18 F]4 using a copper-mediated nucleophilic 18 F-fluorination .Molecular Structure Analysis
The molecular formula of 6-Fluoro-4-iodo-1H-indole is C8H5FIN . The InChI code is 1S/C8H5FIN/c9-5-3-7 (10)6-1-2-11-8 (6)4-5/h1-4,11H .Chemical Reactions Analysis
Indole derivatives have been reported to have diverse pharmacological activities . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .Physical And Chemical Properties Analysis
The molecular weight of 6-Fluoro-4-iodo-1H-indole is 261.03 g/mol . It has a topological polar surface area of 15.8 Ų .Wissenschaftliche Forschungsanwendungen
Nematicidal and Insecticidal Activities
Halogenated indoles, such as 6-Fluoro-4-iodo-1H-indole, have been found to have nematicidal and insecticidal activities . They can induce parasite death via ion channel activations, which is a common mechanism of anthelmintic and antiparasitic drugs . These compounds can be potential biocides for plant-parasitic nematodes and insects .
Signalling Molecule in Microbes
Indole, the core structure of 6-Fluoro-4-iodo-1H-indole, is a signalling molecule produced by bacteria . It plays a crucial role in quorum sensing, which allows bacteria to adapt and survive in various environments .
Flavour and Fragrance Applications
Indole and its derivatives are valuable for flavour and fragrance applications, such as in the food industry or perfumery . The unique aroma of indole can enhance the sensory experience of various products .
Production of Natural Colourants
Halogenated and oxygenated indole derivatives can be used as natural colourants . These compounds can provide a range of colours, making them useful in industries like textiles and cosmetics .
Therapeutic Potential
Indole derivatives have promising bioactivity with therapeutic potential to treat human diseases . For instance, they can be derivatized into compounds that exhibit antitumor, antibacterial, antiviral, or antifungal activities .
Anti-inflammatory and Analgesic Activities
Some indole derivatives have been found to have anti-inflammatory and analgesic activities . They can potentially be used in the development of new drugs for pain management .
Anti-HIV-1 Activities
Indolyl and oxochromenyl xanthenone derivatives have been reported to have anti-HIV-1 activities . These compounds could be useful in the research and treatment of HIV-1 .
Safety And Hazards
While specific safety and hazards information for 6-Fluoro-4-iodo-1H-indole is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .
Zukünftige Richtungen
The rapid emergence of drug-resistant tuberculosis is a major challenge to be addressed. Identifying novel targets and drug candidates for tuberculosis is therefore crucial . Researchers have extensively explored indole derivatives as potential anti-tubercular agents or drugs . This suggests that 6-Fluoro-4-iodo-1H-indole could potentially be explored in this context in the future.
Eigenschaften
IUPAC Name |
6-fluoro-4-iodo-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FIN/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXVMXNISQRMMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=C2)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646338 | |
| Record name | 6-Fluoro-4-iodo-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-4-iodo-1H-indole | |
CAS RN |
885520-49-0 | |
| Record name | 6-Fluoro-4-iodo-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



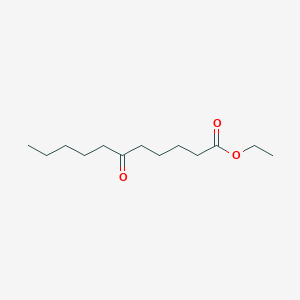
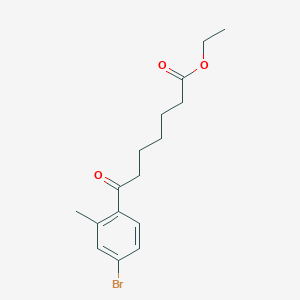
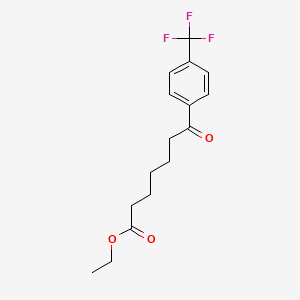
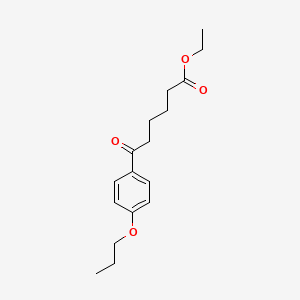
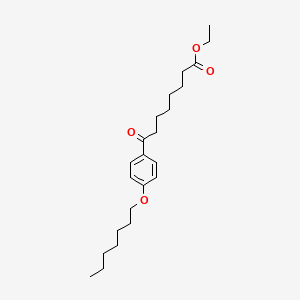
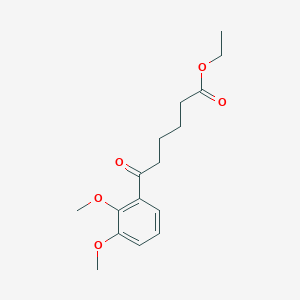
![Ethyl 8-[4-(N,N-diethylamino)phenyl]-8-oxooctanoate](/img/structure/B1343589.png)
